molecular formula C13H12N2O4 B5569003 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate

3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate

Cat. No.: B5569003
M. Wt: 260.24 g/mol
InChI Key: FVPPRZKGRPRDLM-UHFFFAOYSA-N
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Description

“3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate” is a chemical compound. It has a similar structure to Oxacillin, a penicillin antibiotic used to treat a number of susceptible bacterial infections . It also shares similarities with (5-Methyl-3-isoxazolyl)carbonyl amino acetic acid .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as “this compound”, often involves metal-free synthetic routes . A common method is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another synthesis method involves condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C7H8O4N2 . It shares structural similarities with other isoxazole derivatives .

Future Directions

The future directions for “3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate” and similar compounds could involve further exploration of their potential uses in drug discovery, given the significance of isoxazole as a five-membered heterocyclic moiety commonly found in many commercially available drugs . Additionally, the development of new eco-friendly synthetic strategies for isoxazole synthesis could be a future direction .

Properties

IUPAC Name

[3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(17)10-4-3-5-11(7-10)18-9(2)16/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPRZKGRPRDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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